molecular formula C12H9F3N2O3S B2415150 4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid CAS No. 1513786-65-6

4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid

Cat. No.: B2415150
CAS No.: 1513786-65-6
M. Wt: 318.27
InChI Key: KGCVTHPGEQDPJJ-UHFFFAOYSA-N
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Description

“4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . It can be used as an intermediate in organic synthesis and medicinal chemistry . It can also be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules .

Scientific Research Applications

Synthesis and Structural Mimicry of Proteins

Thiazole derivatives, such as 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), are crucial in mimicking the secondary structures of proteins like helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs, central to this mimicry, involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered allyl acetates. This method allows the introduction of various lateral chains on the γ-carbon atom or the thiazole core of γ-amino acids, demonstrating the structural diversity achievable with thiazole derivatives (Mathieu et al., 2015).

Antibacterial Applications

The antibacterial properties of thiazole derivatives are significant. For instance, the synthesis of 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives and their subsequent transformation into Schiff's bases and imide derivatives indicate potential in antibacterial applications. These compounds' structures were supported by spectroscopic data, underscoring the importance of structural analysis in developing antibacterial agents (Al Dulaimy et al., 2017).

Anti-Tubercular Agents

Thiazole hybrids, particularly those linked with Quinazolin-4-ones, have shown promise as anti-tubercular agents. Their synthesis and structural identification, coupled with screening for anti-tubercular activity, demonstrate the potential of thiazole derivatives in combating diseases like tuberculosis. The docking studies of these compounds with proteins involved in tuberculosis further illustrate their effectiveness and mechanism of action (Nagaladinne et al., 2020).

Helical Oligomers and Structural Studies

ATCs are also synthesized as new γ-amino acid building blocks for forming helical oligomers. These ATC sequences, analyzed in solution and solid-state, adopt well-defined helical structures, highlighting the structural versatility and potential applications in molecular design and protein mimicry (Mathieu et al., 2013).

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c1-6-9(10(18)19)21-11(16-6)17-7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCVTHPGEQDPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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